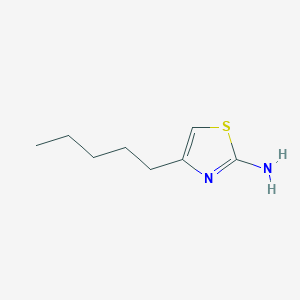

2-Amino-4-pentylthiazole

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H14N2S |

|---|---|

Peso molecular |

170.28 g/mol |

Nombre IUPAC |

4-pentyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H14N2S/c1-2-3-4-5-7-6-11-8(9)10-7/h6H,2-5H2,1H3,(H2,9,10) |

Clave InChI |

DYWUOAQIROXLHV-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC1=CSC(=N1)N |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 Amino 4 Pentylthiazole and Its Analogues

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for 4-Alkyl-2-aminothiazoles

The Hantzsch thiazole synthesis, first reported in 1888, remains the most fundamental and widely utilized method for constructing the 2-aminothiazole (B372263) core. nih.govjpionline.orgderpharmachemica.com The classical approach involves the cyclocondensation of an α-haloketone with a thioamide, such as thiourea (B124793), to produce the corresponding 2-aminothiazole. nih.govderpharmachemica.comwjrr.org This method's versatility allows for the synthesis of a variety of substituted thiazoles by selecting appropriate starting materials. jpionline.org

Condensation Reactions of Thiourea with α-Halo Ketones bearing Aliphatic Chains

The synthesis of 4-alkyl-2-aminothiazoles, such as 2-amino-4-pentylthiazole, is achieved through the reaction of thiourea with the corresponding α-halo ketone bearing an aliphatic chain. For this compound, this would involve the reaction of a 1-halo-2-heptanone with thiourea. The reaction is typically carried out in a suitable solvent, often ethanol (B145695), and may be heated to reflux to drive the reaction to completion. derpharmachemica.comnanobioletters.com

The general applicability of the Hantzsch synthesis allows for the preparation of a library of 4-alkyl-2-aminothiazoles by varying the α-haloketone. This flexibility is crucial for structure-activity relationship studies in drug discovery.

Mechanistic Investigations of the Hantzsch Cyclization

The mechanism of the Hantzsch thiazole synthesis is a well-studied process. nih.gov The reaction initiates with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketone, displacing the halide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the final 2-aminothiazole product. nih.gov

Catalytic Approaches in 2-Aminothiazole Synthesis

To improve the efficiency, reduce reaction times, and employ more environmentally friendly conditions, various catalytic systems have been developed for the synthesis of 2-aminothiazoles. These approaches often offer advantages over traditional methods, such as milder reaction conditions and higher yields.

Application of Heterogeneous Catalysts (e.g., Copper Silicate)

Heterogeneous catalysts have gained significant attention due to their ease of separation from the reaction mixture and potential for reusability. Copper silicate (B1173343) has been reported as an efficient and reusable heterogeneous catalyst for the synthesis of 4-substituted 2-aminothiazoles. nanobioletters.com In a typical procedure, a mixture of the α-haloketone, thiourea, and a catalytic amount of copper silicate in a solvent like ethanol is refluxed. nanobioletters.com This method offers several advantages, including short reaction times, high yields, and a simple work-up procedure, making it an economically and environmentally more viable process. nanobioletters.com The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. nanobioletters.com

The use of copper silicate exemplifies the shift towards greener chemistry in the synthesis of these important heterocyclic compounds. nanobioletters.com

Exploration of Novel Catalytic Nanosystems

The application of nanotechnology has opened new avenues in catalysis. Various nanocatalysts have been explored for the synthesis of 2-aminothiazoles, offering high surface area-to-volume ratios and unique catalytic properties.

One such example is a multifunctional ionic liquid nanocatalyst based on zeolite-Y, which has been used for the one-pot synthesis of 2-aminothiazoles. rsc.orgnih.gov In this system, Fe3O4 nanoparticles are generated within the zeolite pores, creating a magnetic nanocomposite that can be easily separated using an external magnet. rsc.orgnih.gov This method also utilizes a safer halogen source, trichloroisocyanuric acid (TCCA), as a replacement for more toxic reagents like iodine. rsc.orgnih.gov The benefits of this approach include rapid reaction times, high efficiency, and the use of a non-toxic solvent and a recyclable catalyst. rsc.orgnih.gov

Other reported nanocatalysts include aluminum oxide nanoparticles and nanostarch. orgchemres.orgresearchgate.net Aluminum oxide nanoparticles have been shown to be effective catalysts in the one-pot condensation of methylcarbonyls, thiourea, and iodine. orgchemres.org Nanostarch, a biodegradable and inexpensive catalyst, has also been successfully employed for the synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea. researchgate.net These nanosystems provide milder and more convenient alternatives to traditional methods. researchgate.net

Efficient and Rapid Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid synthesis of 2-aminothiazoles. scirp.orgscirp.org By using microwave irradiation, the reaction times can be dramatically reduced from hours to minutes. scirp.org For instance, the condensation of aracyl bromides with N-arylthioureas in water under microwave irradiation has been shown to produce high yields of pure products in very short reaction times. scirp.orgscirp.org This combination of microwave heating and water as a green solvent represents a significant advancement in the eco-friendly synthesis of these compounds. scirp.org

Ultrasound has also been reported as a non-conventional heating method to successfully synthesize 2-aminothiazoles. nanobioletters.com Another approach involves one-pot electrochemical synthesis, which utilizes electrons as a clean reagent, avoiding the need for chemical oxidants. beilstein-journals.orgnih.gov This method, mediated by ammonium (B1175870) iodide, allows for the synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas in an undivided cell. beilstein-journals.orgnih.gov

These efficient and rapid techniques, often combined with green chemistry principles, are paving the way for more sustainable production of this compound and its analogues.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. rsc.orgmdpi.com For the synthesis of 2-aminothiazoles, microwave irradiation offers a significant improvement over conventional heating methods, drastically reducing reaction times from hours to mere minutes. rsc.orgmdpi.com

A common microwave-assisted approach involves the condensation of α-haloketones with thiourea or its derivatives. wikipedia.org For instance, a facile and high-yielding green protocol for synthesizing 2-amino-4-arylthiazoles utilizes the microwave-assisted condensation of aracyl bromides and N-arylthioureas in water, achieving pure products in 1-20 minutes with yields ranging from 81-97%. wikipedia.org Another green method describes a one-pot synthesis from aromatic ketones, N-Bromosuccinimide (NBS), and thioureas in a mixture of polyethylene (B3416737) glycol (PEG)-400 and water under microwave irradiation, affording products in 28-32 minutes with yields of 84-89%. plos.org

Domino reactions for 2-aminothiazole synthesis are also significantly enhanced by microwave heating. A domino alkylation-cyclization of propargyl bromides with thioureas in the presence of potassium carbonate and DMF at 130 °C under microwave irradiation yields 2-aminothiazoles in just a few minutes with high yields. nih.govrsc.org Similarly, a protocol involving propargylamines and isothiocyanates in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) selectively produces 2-aminothiazoles at temperatures above 130 °C within minutes. beilstein-journals.orgnii.ac.jp

Table 1: Comparison of Microwave-Assisted Synthesis Protocols for 2-Aminothiazoles

| Reactants | Catalyst/Reagents | Solvent | Conditions | Reaction Time | Yield | Reference |

| Aracyl bromides, N-arylthioureas | None | Water | Microwave Irradiation | 1-20 min | 81-97% | wikipedia.org |

| Aromatic ketones, Thioureas | NBS | PEG-400/Water | 300W, 80-85 °C | 28-32 min | 84-89% | plos.org |

| Propargyl bromides, Thioureas | K₂CO₃ | DMF | 300W, 130 °C | 10 min | High | nih.govrsc.org |

| Propargylamines, Isothiocyanates | PTSA | DCE | 300W, >130 °C | ~10 min | 47-78% | beilstein-journals.orgnii.ac.jp |

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of operational simplicity, cost-effectiveness, and reduced waste generation by avoiding the isolation of intermediates. thegoodscentscompany.com The Hantzsch condensation, the classical method for 2-aminothiazole synthesis involving α-haloketones and thioureas, has been adapted into various one-pot procedures. thegoodscentscompany.comresearchgate.net These modified Hantzsch reactions often involve the in situ generation of the α-haloketone from an active methylene ketone, thus circumventing the need to handle lachrymatory and toxic α-haloketones.

Several reagents have been developed for the in situ α-halogenation of ketones. Systems using iodine (I₂) with an oxidant like DMSO, or N-halosuccinimides (NBS, NIS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in the presence of a catalyst, have proven effective. thegoodscentscompany.com For example, a one-pot method using trichloroisocyanuric acid (TCCA) as a halogen source with a magnetic nanocatalyst allows for the efficient synthesis of 2-aminothiazoles from acetophenone (B1666503) derivatives and thiourea in ethanol at 80 °C. thegoodscentscompany.com Another approach is an electrochemical one-pot synthesis where an α-iodoketone intermediate is generated in situ from active methylene ketones and ammonium iodide (NH₄I), which then reacts with thiourea.

Three-component one-pot reactions have also been developed. One such method involves the reaction of α-nitro epoxides, potassium thiocyanate (B1210189), and primary amines to yield polysubstituted 2-aminothiazoles efficiently.

Table 2: Examples of One-Pot Syntheses of 2-Aminothiazole Derivatives

| Ketone Source | Thio-component | Key Reagent/Catalyst | Conditions | Outcome | Reference |

| Methylcarbonyls | Thiourea | Fe₃O₄ nanoparticles, DCDMH | Varies | Efficient synthesis, reusable catalyst | |

| Acetophenone derivatives | Thiourea | Trichloroisocyanuric acid (TCCA), Magnetic Nanocatalyst | EtOH, 80 °C | High efficiency, green method | thegoodscentscompany.com |

| Active Methylene Ketones | Thioureas | NH₄I (Redox mediator), Electrosynthesis | Undivided cell, constant current | Avoids external oxidants | |

| α-Nitro Epoxides | Potassium Thiocyanate | Primary Amines | Not specified | Polysubstituted products, good yields |

Alternative and Emerging Synthetic Routes for 2-Aminothiazoles

Beyond the well-established Hantzsch reaction and its modern variations, several alternative and emerging synthetic strategies provide novel pathways to the 2-aminothiazole core structure. These methods often utilize different starting materials and reaction mechanisms, expanding the toolkit for synthetic chemists.

Conversion of Thiazoline Derivatives via Dehydrogenation

An alternative route to thiazoles involves the synthesis of a thiazoline precursor followed by a dehydrogenation (aromatization) step. While the Hantzsch synthesis directly yields the aromatic thiazole ring from α-haloketones and thioureas, this two-step approach can be advantageous depending on the availability of starting materials. An efficient method for the synthesis of 2,4-disubstituted thiazoles involves the dehydrogenation of the corresponding thiazoline derivatives using manganese dioxide (MnO₂) as the oxidizing agent. This method has been shown to successfully convert various thiazoline derivatives into their thiazole counterparts. This strategy can be applied to the synthesis of 2-aminothiazoles, where a 2-aminothiazoline, formed from an appropriate precursor, is oxidized to the final 2-aminothiazole product. This method provides an alternative to direct cyclocondensation approaches.

Strategies Involving Substituted Vinyl Azides and Thiocyanate

Vinyl azides have proven to be versatile building blocks for the synthesis of nitrogen-containing heterocycles. A highly selective method for constructing 2-aminothiazoles utilizes the reaction of vinyl azides with potassium thiocyanate (KSCN). The selectivity of this reaction is remarkably controlled by the choice of catalyst.

When palladium(II) acetate (B1210297) is used as the catalyst in n-propanol at 80 °C, the reaction yields 4-substituted 2-aminothiazoles. In contrast, when the reaction is promoted by iron(III) bromide in acetonitrile, the outcome switches to produce 4-substituted 5-thiocyano-2-aminothiazoles. This catalytic system is notable for its use of readily available starting materials and its mild reaction conditions. The reaction tolerates a range of substituents on the vinyl azide, although electron-withdrawing groups on aromatic rings can decrease the reaction yield.

Domino Alkylation-Cyclization Reactions

Domino reactions, where a sequence of transformations occurs in a single step without isolating intermediates, offer an elegant and efficient pathway to complex molecules. A facile synthesis of 2-aminothiazoles has been developed using a domino alkylation-cyclization reaction of propargyl bromides with thioureas. atlantis-press.comnih.govrsc.org

In this procedure, the reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate. rsc.org The process is significantly accelerated by microwave irradiation, allowing the synthesis to be completed in minutes at 130 °C with high yields. atlantis-press.comnih.gov The proposed mechanism begins with the S-alkylation of thiourea by the propargyl bromide. This is followed by an intramolecular 5-exo-dig cyclization and subsequent isomerization to form the stable aromatic 2-aminothiazole ring. rsc.org This method is an attractive alternative to the Hantzsch synthesis as it avoids the use of often lachrymatory α-haloketones and utilizes readily available alkynes. rsc.org

Chemical Reactivity and Derivatization Strategies for 2 Amino 4 Pentylthiazole

Functionalization of the 2-Amino Group

The exocyclic amino group at the C-2 position is the most reactive site for nucleophilic attack, allowing for a wide range of derivatization strategies.

The primary amino group of 2-aminothiazole (B372263) derivatives can be readily acylated to form the corresponding N-(thiazol-2-yl) amides. This transformation is typically achieved by reacting the aminothiazole with acylating agents such as acyl chlorides or carboxylic acid anhydrides, often in the presence of a base to neutralize the acid byproduct. mdpi.commdpi.com Another common method involves using carboxylic acids with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.comasianpubs.org These reactions are versatile, allowing for the introduction of a wide array of substituents, including substituted benzamides, heterocyclic amides, and aliphatic amides, onto the 2-amino nitrogen. mdpi.comnih.gov

The general scheme for acylation involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. organic-chemistry.org This reaction is fundamental in medicinal chemistry for modifying the properties of the parent aminothiazole molecule. nih.gov

Table 1: Examples of Acylation Reactions on 2-Aminothiazole Scaffolds

| Starting Aminothiazole | Acylating Agent | Base/Coupling Agent | Product | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenylthiazole (B127512) | Substituted aromatic acid chlorides | Schotten-Baumann conditions | 2-(Aroylamino)-4-phenyl-5-phenylazothiazoles | mdpi.com |

| 2-Amino-4-(2-pyridyl)thiazole | Mono-substituted carboxylic acids | EDCI | 2-(Acylamino)-4-(2-pyridyl)thiazoles | mdpi.com |

| 2-Amino-4-phenylthiazole | Boc-dipeptides | DCC | 2-(Boc-dipeptidylamino)-4-phenylthiazole | asianpubs.org |

The nucleophilic 2-amino group readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. nih.govorientjchem.orgnih.gov The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). nih.gov A range of aldehydes, including substituted benzaldehydes and heterocyclic aldehydes like furfuraldehyde, have been successfully condensed with 2-aminothiazole derivatives. orientjchem.orgsjpas.com The formation of the imine is confirmed by the disappearance of the amine peaks and the appearance of a new imine (C=N) signal in spectroscopic analyses like FTIR and NMR. nih.gov

Table 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Aldehyde/Ketone | Product Type | Reference |

|---|---|---|---|

| Ethyl 2-aminothiazole-4-carboxylate | Various substituted benzaldehydes | Ethyl 2-(arylideneamino)thiazole-4-carboxylate | nih.gov |

| 2-Amino-4-phenyl thiazole (B1198619) | Substituted benzaldehydes, Furfuraldehyde | 2-(Arylideneamino)-4-phenylthiazole | orientjchem.org |

| 2-Amino-4-arylthiazoles | Various aromatic aldehydes | 2-Arylideneamino-4-phenylthiazoles | mdpi.com |

The reaction between 2-aminothiazoles and various isothiocyanates provides a direct route to N,N'-disubstituted thiourea (B124793) derivatives. This reaction involves the nucleophilic addition of the primary amino group to the electrophilic carbon of the isothiocyanate. rsc.orgnih.gov The process is generally efficient and allows for the synthesis of a diverse library of thiourea compounds by varying the substituent on the isothiocyanate, which can be alkyl, aryl, or another heterocyclic group. nih.govmdpi.com The resulting thiourea derivatives are important scaffolds in medicinal chemistry. researchgate.net

Table 3: Formation of Thiourea Derivatives from 2-Aminothiazoles

| 2-Aminothiazole Derivative | Isothiocyanate | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4/6-Substituted 2-aminobenzothiazoles | Phenylisothiocyanate | Refluxing ethanol (B145695) | N-(4/6-Substituted-benzothiazol-2-yl)-N'-(phenyl)thiourea | nih.gov |

| 2-Aminobenzothiazole | Arylisothiocyanate | Acetonitrile | N-(Benzothiazol-2-yl)-N'-(aryl)thiourea | nih.gov |

Modifications and Substitutions on the Thiazole Ring System

The thiazole ring itself can be functionalized, primarily through electrophilic substitution reactions. The position and ease of these substitutions are heavily influenced by the existing substituents on the ring.

The 2-amino group is a strong electron-donating group, which activates the thiazole ring towards electrophilic aromatic substitution. This directing effect makes the C-5 position the most electron-rich and, therefore, the most susceptible site for electrophilic attack. nih.gov Common electrophilic substitution reactions include halogenation (bromination, chlorination) and nitration. nih.gov For instance, bromination of 2-amino-4-phenylthiazole with molecular bromine in dioxane readily yields the 5-bromo derivative. pleiades.online This halogenated intermediate serves as a versatile handle for subsequent cross-coupling reactions. nih.gov

Table 4: Electrophilic Aromatic Substitution on 2-Aminothiazole Derivatives

| Substrate | Reagent | Reaction Type | Position of Substitution | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenylthiazole | Bromine in dioxane | Bromination | C-5 | pleiades.online |

| 2-Aminothiazole derivatives | Vanadium-dependent brominase | Enzymatic Bromination | C-5 | nih.gov |

| 2-Benzyl-4-chloromethylthiazole | Nitrating agents | Nitration | Not specified | nih.gov |

Beyond direct electrophilic substitution, other strategies exist for functionalizing the C-5 position. A key method is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.com The reaction with 2-aminothiazole derivatives selectively introduces the aldehyde function at the C-5 position. researchgate.net This newly installed formyl group can then serve as a synthetic handle for further transformations, such as Knoevenagel condensations, to build more complex molecular architectures. researchgate.net

Another powerful strategy involves using a C-5 halogenated intermediate, as produced by the electrophilic halogenation described previously. These C-5 bromo- or chloro-thiazoles can participate in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds with a wide range of aryl or vinyl boronic acids. nih.gov

Table 5: Functionalization of the C-5 Position of the Thiazole Ring

| Strategy | Reagents | Functional Group Introduced | Utility | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl (-CHO) | Intermediate for further condensation reactions | researchgate.netresearchgate.net |

| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd catalyst | Aryl group | C-C bond formation | nih.gov |

Heterocyclization Reactions Utilizing 2-Amino-4-pentylthiazole as a Synthon

There is no specific information available in the searched scientific literature regarding the use of this compound in the synthesis of fused pyran and pyridine (B92270) derivatives. Research on analogous 2-amino-4-substituted thiazoles has shown that these compounds can react with various reagents to form fused ring systems. For instance, multicomponent reactions involving a 2-aminothiazole derivative, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of fused pyran rings. Similarly, reactions with 1,3-dicarbonyl compounds or their equivalents can be employed to construct fused pyridine rings. However, the specific reaction conditions, yields, and spectroscopic data for such reactions starting from this compound are not reported.

The utility of this compound as a synthon for the formation of other thiazole-containing heterocyclic systems has not been specifically documented. The general chemical behavior of 2-aminothiazoles suggests potential for the synthesis of various fused systems, such as thiazolo[3,2-a]pyrimidines, thiazolo[3,2-b] qu.edu.qaresearchgate.netresearchgate.nettriazoles, and imidazo[2,1-b]thiazoles. These transformations typically involve the reaction of the 2-amino group and the ring nitrogen with bifunctional electrophiles. The nature of the substituent at the 4-position can influence the reactivity and the outcome of these reactions. In the absence of experimental data for the 4-pentyl derivative, a precise description of its behavior in such heterocyclization reactions cannot be provided.

Theoretical and Computational Chemistry Studies of 2 Amino 4 Pentylthiazole and Analogues

Quantum Chemical Calculations for Structural Elucidation and Reactivity

Quantum chemical calculations are fundamental in predicting the molecular structure and chemical reactivity of 2-aminothiazole (B372263) and its derivatives. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energetics of molecular systems. acs.orgnih.gov By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. mdpi.com For 2-aminothiazole analogues, DFT studies consistently show that the amino tautomer is the most stable form. nih.gov

Calculations performed using DFT at the B3LYP level with various basis sets (e.g., 6-311++G(d,p), LanL2DZ) are common for these systems. acs.orgnih.gov The optimized geometries reveal the planarity of the thiazole (B1198619) ring and provide precise structural parameters. While specific data for 2-amino-4-pentylthiazole is not available, the parameters for the core 2-aminothiazole ring are expected to be highly similar.

| Parameter | Bond/Angle | Calculated Value (2-aminothiazole analogue) |

|---|---|---|

| Bond Length | S1–C2 | > 1.7 Å |

| Bond Length | C2–N3 | ~ 1.3 Å |

| Bond Length | N3–C4 | ~ 1.4 Å |

| Bond Length | C4–C5 | ~ 1.35 Å |

| Bond Length | C5–S1 | > 1.7 Å |

| Bond Length | C2–N(amino) | ~ 1.36 Å |

| Bond Angle | C5–S1–C2 | ~ 90° |

| Bond Angle | S1–C2–N3 | ~ 115° |

Table 1: Representative calculated geometric parameters for the 2-aminothiazole core based on DFT studies of analogues. Actual values vary slightly depending on the specific analogue and the level of theory used. researchgate.net

Energetically, DFT calculations confirm that the amino form (AMT1) of 2-amino-4-methylthiazole is the most stable tautomer due to the aromaticity and effective stabilization of the five-membered ring. nih.govmdpi.com Other tautomeric forms are characterized by significantly lower stability. nih.govmdpi.com

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap generally corresponds to greater reactivity and a higher propensity for electron donation. mdpi.com For 2-aminothiazole derivatives, the HOMO-LUMO gap is typically in the range of 4-5 eV, indicating high stability. mdpi.comirjweb.com DFT calculations are employed to determine these energy levels.

| Compound Analogue | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Benzothiazole derivative 1 | DFT/B3LYP | -6.32 | -1.59 | 4.73 |

| Benzothiazole derivative 2 | DFT/B3LYP | -6.41 | -1.85 | 4.56 |

| Benzothiazole derivative 3 | DFT/B3LYP | -6.52 | -2.02 | 4.50 |

| Benzothiazole derivative 4 | DFT/B3LYP | -6.62 | -2.16 | 4.46 |

Table 2: Calculated HOMO-LUMO energies and energy gaps for various benzothiazole derivatives, which are structurally related to 2-aminothiazole. The values illustrate typical ranges for these types of compounds. mdpi.com

The presence of an electron-donating alkyl group like pentyl at the C4 position is expected to have a minor influence on the HOMO-LUMO gap compared to the unsubstituted 2-aminothiazole, likely slightly increasing the HOMO energy and thus marginally decreasing the energy gap.

Tautomerism and Isomerization Pathways

Tautomerism is a critical aspect of the chemistry of 2-aminothiazoles, which can exist in multiple forms through proton migration. Computational studies are essential for mapping the pathways of these transformations and calculating the associated energy barriers.

The 2-aminothiazole scaffold can undergo several types of proton transfer, leading to different tautomers. nih.gov The most studied is the amino-imino tautomerism. Computational studies on 2-amino-4-methylthiazole (AMT) have identified several potential intramolecular proton transfer mechanisms:

Amidine system transfer : A proton migrates between the exocyclic amino nitrogen and the ring nitrogen (HN–C=N ↔ N=C–NH). This pathway connects the most stable amino tautomer (AMT1) to an imino tautomer (AMT2). nih.govmdpi.com

Imino-enamine system transfer : A proton shifts between a nitrogen atom and an adjacent carbon atom (HN–C=C ↔ N=C–CH). nih.govmdpi.com

Three-carbon system transfer : A proton moves between the carbon atoms of the alkyl substituent and the thiazole ring (HC–C=C ↔ C=C–CH). nih.govmdpi.com

These proton transfers represent isomerization pathways that lead to various tautomeric forms, each with a different arrangement of double bonds within the molecule. nih.govmdpi.com The mechanisms of these transfers are often investigated using techniques that locate the transition state (the highest energy point) along the reaction coordinate.

Calculating the energetic barriers for the transitions between tautomers provides insight into the likelihood and rate of these transformations. DFT calculations have been used to map the potential energy surface for the tautomerization of 2-amino-4-methylthiazole. nih.gov

| Tautomeric Transformation | Transition State | Calculated Energy Barrier (ΔE_ZPE, kJ mol⁻¹) |

|---|---|---|

| AMT1 → AMT2 | tsAMT(1-2) | 208.6 |

| AMT1 → AMT5 | tsAMT(1-5) | 360.3 |

| AMT2 → AMT2' | tsAMT(2-2') | 72.1 |

| AMT5 → AMT4 | tsAMT(5-4) | 195.4 |

| AMT4 → AMT3' | tsAMT(4-3') | 266.9 |

Table 3: Calculated zero-point corrected energy barriers for various tautomerization pathways of 2-amino-4-methylthiazole (AMT), a close analogue of this compound. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and interactions with the environment.

For this compound, MD simulations would be particularly valuable for understanding the conformational flexibility of the pentyl side chain. The five-carbon chain can adopt numerous conformations through rotation around its single bonds. These different conformations can have varying energies and may influence how the molecule interacts with biological targets, such as the active site of an enzyme. nih.gov

MD simulations can be used to:

Explore Conformational Space : By simulating the molecule over time (nanoseconds to microseconds), a representative sample of its accessible conformations can be generated.

Calculate Free Energies : Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be combined with MD simulations to calculate the binding free energies of different inhibitors to a protein, helping to rationalize their bioactivity. nih.gov

Analyze Interactions : The simulations reveal detailed information about non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize certain conformations or binding modes. nih.gov

Spectroscopic Property Prediction (e.g., Vibrational Spectra, UV/Vis Absorption)

Computational methods are instrumental in predicting and interpreting the spectroscopic data of thiazole derivatives. These predictions help in the structural elucidation and understanding of the electronic properties of these compounds.

Vibrational Spectra

The vibrational frequencies of a molecule, observed experimentally through Infrared (IR) and Raman spectroscopy, correspond to specific molecular motions. DFT calculations can accurately predict these frequencies, aiding in the assignment of spectral bands.

A comprehensive study on 2-amino-4-methylthiazole (AMT), a close analogue of this compound, utilized DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory to analyze its vibrational spectrum. mdpi.comsemanticscholar.org The calculations focused on the most stable tautomer and provided a detailed assignment of the observed vibrational bands from FTIR matrix isolation spectroscopy. mdpi.com To improve the accuracy of the predictions, calculated harmonic frequencies are often scaled to account for anharmonicity. mdpi.com For instance, scaling factors of 0.978 for wavenumbers between 750 and 2500 cm⁻¹ and 0.964 for wavenumbers above 2500 cm⁻¹ were applied in the study of AMT. mdpi.com

Similarly, quantum chemical studies on the parent compound, 2-aminothiazole, have been performed using both HF and DFT (B3LYP/6-311++G(d,p)) methods to calculate its vibrational frequencies. researchgate.net The theoretical results generally show good agreement with experimental FT-IR and FT-Raman spectra, confirming the validity of the computational models for this class of compounds. researchgate.netresearchgate.net

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) for 2-amino-4-methylthiazole mdpi.com | Calculated (B3LYP) Wavenumber (cm⁻¹) for 2-amino-4-methylthiazole mdpi.com | Assignment mdpi.com |

|---|---|---|---|

| ν(NH₂) asym | 3558 | 3573 | Asymmetric NH₂ stretching |

| ν(NH₂) sym | 3445 | 3456 | Symmetric NH₂ stretching |

| ν(CH) | 3088 | 3094 | C-H stretching (ring) |

| δ(NH₂) | 1630 | 1633 | NH₂ scissoring |

| ν(C=N) + ν(C=C) | 1535 | 1540 | Ring stretching |

| Ring breathing | 898 | 897 | Ring breathing mode |

UV/Vis Absorption

The electronic absorption spectra (UV/Vis) of molecules are governed by transitions between electronic energy levels. Time-dependent DFT (TD-DFT) is a common method used to predict these transitions. The calculations provide information on excitation energies, corresponding wavelengths (λmax), and oscillator strengths, which relate to the intensity of the absorption bands. scielo.org.za

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding electronic spectra. researchgate.netniscpr.res.in The energy gap between the HOMO and LUMO (ΔE) is a key parameter that influences the electronic properties and reactivity of a molecule. researchgate.netirjweb.com A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption. For 2-aminothiazole, the HOMO-LUMO gap has been calculated to be approximately 0.19263 atomic units (a.u.) at the HF/6-311++G(d,p) level. researchgate.net

Theoretical studies on various 2-aminothiazole derivatives have shown that intramolecular charge transfer (ICT) from electron-donating groups to electron-accepting parts of the molecule is a primary factor in their electronic transitions. scielo.org.zaniscpr.res.in DFT calculations can map the distribution of HOMO and LUMO orbitals to visualize these charge transfer characteristics. researchgate.net

Computational Approaches to Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy barriers.

Thermal Reactions

The Hantzsch thiazole synthesis is a classic and widely used method for preparing thiazole rings. nih.govmdpi.com It involves the reaction of an α-haloketone with a thioamide-containing compound. nih.gov DFT calculations have been employed to support the mechanistic analysis of this and related syntheses. researchgate.net These studies help to understand the sequence of bond formation and breaking, the role of intermediates, and the factors controlling regioselectivity. For instance, in acidic conditions, the Hantzsch synthesis can yield mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, a phenomenon that can be rationalized through computational modeling of the reaction pathways. rsc.org

Photochemical Reactions

The study of photochemical reactions, which are initiated by the absorption of light, benefits significantly from computational modeling. nih.govrroij.com Theoretical chemistry can map the potential energy surfaces of electronic excited states to predict the most likely reaction pathways. nih.gov

Detailed computational studies on 2-amino-4-methylthiazole (AMT) have revealed its complex photochemical behavior upon UV irradiation. mdpi.comsemanticscholar.org DFT calculations predicted that the photochemistry is initiated by the cleavage of either the C-S or C-N bonds within the thiazole ring. mdpi.com For example, following excitation at 265 nm, the primary photochemical pathways involve:

Cleavage of the CS–CN bond: This leads to the formation of various carbodiimide (B86325) derivatives through subsequent hydrogen atom migration. mdpi.com

Cleavage of the CS–CC bond: This minor pathway results in the formation of an azirene derivative. mdpi.com

Further fragmentation of the ring can also occur, leading to smaller molecules like cyanamide and propyne. mdpi.com These theoretical predictions help to interpret the complex experimental results obtained from techniques like matrix isolation FTIR spectroscopy, where photoproducts are trapped and analyzed at low temperatures. mdpi.com Similar theoretical approaches have been used to investigate the photochemical isomerization of other related heterocyclic systems, highlighting the crucial role of conical intersections in directing the decay from excited states back to the ground state. rsc.org

Structure Activity Relationship Sar Studies of 2 Aminothiazole Derivatives

Impact of Substitution at the 4-Position (Alkyl Chain Variation, e.g., Pentyl vs. Aryl) on Biological Activities

The substituent at the C-4 position of the 2-aminothiazole (B372263) ring plays a critical role in modulating biological activity. Comparative studies between alkyl and aryl substitutions have revealed significant differences in potency and spectrum of action.

Generally, the introduction of an aromatic ring at the 4-position is more favorable for enhancing certain biological activities, such as anticancer and antimycobacterial effects, compared to small alkyl substituents. For instance, SAR analyses have shown that incorporating a methyl group at the C-4 position can decrease cytotoxic potency. tandfonline.comnih.gov In contrast, substituting with a phenyl group at the same position often improves antitumor activity. nih.gov The nature of the aryl group is also important; for example, optimal antimycobacterial activity was observed in compounds with a 2-pyridyl ring at this position. nih.gov

Further studies on aryl-substituted derivatives indicate that the electronic properties of the aryl ring are key. The presence of hydrophobic, electron-withdrawing groups on the C-4 phenyl ring has been correlated with superior antiplasmodial activity. nih.gov This suggests that both the steric bulk and electronic nature of the C-4 substituent are crucial for interaction with biological targets. While specific SAR data on a 4-pentyl substituent is not extensively detailed, the general trend observed is that larger, more hydrophobic groups, particularly aromatic ones, tend to confer greater activity than small alkyl chains like methyl. nih.gov

Influence of Substituents on the 2-Amino Group on Receptor Binding and Enzyme Inhibition

Modification of the 2-amino group is a common strategy for modulating the pharmacological profile of 2-aminothiazole derivatives. The free amino group can be acylated or substituted with various alkyl or aryl moieties, significantly impacting receptor binding and enzyme inhibition.

Converting the 2-amino group into an amide has been shown to be beneficial. For example, introducing a 3-propanamido function (an acyl chain of three carbons) to the 2-aminothiazole core resulted in improved cytotoxic activity compared to a 2-acetamido moiety (an acyl chain of two carbons). nih.gov This highlights that the length and nature of the acyl chain are important for activity.

In the context of antimycobacterial agents, optimal activity was achieved when a substituted phenyl ring was attached to the 2-amino position via an amide linker. nih.gov Other studies have found that incorporating specific cyclic amines, such as a morpholino or N-phenylpiperazino group, into a 2-aminoacetamide series conferred activity against leukemia cells. nih.gov Conversely, the introduction of a chlorine atom or a bulky dialkyl group directly on the 2-amino group has been reported to cause a significant decrease in activity. nih.gov These findings underscore the sensitivity of biological targets to the steric and electronic properties of substituents at the 2-amino position.

Role of Additional Substitutions at C-5 of the Thiazole (B1198619) Ring on Biological Efficacy

The C-5 position of the thiazole ring offers another site for structural modification that can significantly influence biological efficacy. Similar to the C-4 position, the choice of substituent at C-5 can either enhance or diminish the desired activity.

SAR studies have indicated that small alkyl groups at this position can be detrimental to activity. For instance, the incorporation of a methyl group at the C-5 position was found to decrease cytotoxic potency. nih.gov In stark contrast, replacing the methyl group with a halogen, such as a bromo group, led to a notable improvement in activity, with IC50 values in the low micromolar range for cytotoxicity. nih.gov

The introduction of larger functional groups, such as a carboxanilide side chain, at the C-5 position has also been explored. These modifications have been shown to be significant for achieving cytostatic effects against human chronic myeloid leukemia cells. nih.gov Furthermore, in a series of 2-amino-4-(3ʹ,4ʹ,5ʹ-trimethoxyphenyl)thiazoles, the presence of an aryl group at the C-5 position was evaluated, with a para-ethoxy substituent on the C-5 phenyl ring yielding the most active compound against cancer cell lines. nih.gov This demonstrates that, like the C-4 position, the C-5 position is sensitive to substitution, with halogens and functionalized aryl groups often being favorable for enhancing biological effects.

Correlation between Molecular Conformation and Biological Activity

Molecular docking and computational modeling studies provide insight into these conformational effects. For example, docking studies of 2-aminothiazole derivatives into the active site of cyclin-dependent kinases (CDKs) have shown that the amide backbone atoms of specific amino acid residues, like Leu-83, can form essential hydrogen-bonding interactions with the thiazole nitrogen and the exocyclic amine proton of the ligand. nih.gov The conformation of the derivative, influenced by its various substituents, must allow for this precise orientation. It was noted that a substituent on an aryl ring attached to the 2-amino group would be directed toward the exterior of the protein, a conformational arrangement that is compatible with maintaining CDK inhibitory activity. nih.gov The ability of the molecule to adopt a low-energy conformation that complements the topology of the binding site is therefore a critical determinant of its biological function.

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the link between the chemical structure of 2-aminothiazole derivatives and their biological activities. acs.org These studies generate mathematical models that correlate physicochemical properties (descriptors) of the molecules with their observed activities, such as enzyme inhibition or cytotoxicity.

Several QSAR studies have been successfully applied to series of 2-aminothiazole derivatives. For instance, a QSAR analysis was performed on 56 derivatives of 2-aminothiazol-4(5H)-one for their 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitory activity. researchgate.netnih.gov Using an Artificial Neural Network (ANN) algorithm, a highly predictive model was developed based on 3D descriptors (like GETAWAY and RDF) and topological indices. researchgate.netnih.gov

Another study on 2-aminothiazoles with anti-prion activity employed multiple linear regression (MLR), ANN, and support vector machine (SVM) techniques. nih.gov The resulting MLR model indicated that potent compounds should be asymmetrical, have a low tendency to form hydrogen bonds, and possess a high frequency of nitrogen atoms at a specific topological distance. nih.gov Similarly, a QSAR study on derivatives with Hec1/Nek2 inhibitory activity identified key descriptors influencing their anticancer effects, including Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the total molecular surface area (RPSA). tandfonline.com These computational models not only help in understanding the SAR but also guide the rational design of new, more potent derivatives. tandfonline.comresearchgate.net

In Vitro Biological Activity Investigations of 2 Amino 4 Pentylthiazole Derivatives

Antimicrobial Activity

Derivatives of 2-amino-4-pentylthiazole have emerged as a significant class of antimicrobial agents, exhibiting inhibitory effects against a wide range of pathological microorganisms.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial properties of 2-aminothiazole (B372263) derivatives have been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating significant potential. For instance, certain 2-aminothiazole derivatives have shown notable activity against Staphylococcus aureus and Escherichia coli. nih.govbiointerfaceresearch.com

Specifically, some synthesized 2-aminothiazole derivatives have exhibited potent activity against S. aureus with Minimum Inhibitory Concentrations (MICs) in the range of 2-4 μg/mL. nih.gov The activity of these compounds is often influenced by the nature of the substituents on the thiazole (B1198619) ring. For example, piperazinyl derivatives have been found to be effective against methicillin-resistant S. aureus (MRSA) with a MIC value of 4 μg/mL and against E. coli with a MIC of 8 μg/mL. nih.gov

While specific data for this compound derivatives against Klebsiella pneumoniae and Salmonella typhi is limited, the broader class of 2-aminothiazole derivatives has shown activity against these pathogens, suggesting a promising area for further investigation.

Table 1: Antibacterial Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Aminothiazole Derivative (21) | Staphylococcus aureus | 2-4 | nih.gov |

| Piperazinyl Derivative (121d) | Staphylococcus aureus (MRSA) | 4 | nih.gov |

| Piperazinyl Derivative (121d) | Escherichia coli | 8 | nih.gov |

| Trifluoromethoxy substituted aminothiazoles | Staphylococcus aureus | 2-16 | nih.gov |

Antifungal Efficacy against Fungal Species

The antifungal potential of 2-aminothiazole derivatives has been particularly noted against opportunistic fungal pathogens like Candida albicans and Aspergillus niger. Various synthesized compounds incorporating the 2-aminothiazole scaffold have demonstrated good antifungal activity. nih.gov

For example, a series of 2-amino-4-phenyl-5-phenylazothiazole derivatives showed good activity against both C. albicans and A. niger. nih.gov In other studies, phenolic Mannich bases have demonstrated significant inhibition of Aspergillus niger with MIC values ranging from 1.56-3.12 µg/mL. researchgate.net While these studies provide strong evidence for the antifungal potential of the 2-aminothiazole core, further research is needed to specifically quantify the efficacy of this compound derivatives.

Table 2: Antifungal Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| Phenolic Mannich bases | Aspergillus niger | 1.56-3.12 | researchgate.net |

| 2-Amino-4-phenyl-5-phenylazothiazoles | Candida albicans | Data not specified | nih.gov |

| 2-Amino-4-phenyl-5-phenylazothiazoles | Aspergillus niger | Data not specified | nih.gov |

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

A significant area of investigation for 2-aminothiazole derivatives has been their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have reported potent antimycobacterial activity. For instance, a series of compounds derived from a 2-amino-4-(2-pyridyl) thiazole scaffold demonstrated promising in vitro activity against the M. tuberculosis H37Rv strain. nih.gov The structural features influencing this activity include a 2-pyridyl ring at the 4-position of the thiazole and a substituted phenyl ring at the 2-amino position.

Antiprotozoal Activity (e.g., Giardia lamblia, Trichomonas vaginalis, Plasmodium falciparum)

The antiprotozoal effects of 2-aminothiazole derivatives have been explored against several parasitic protozoa. A series of 2-amino-4-arylthiazole derivatives were synthesized and evaluated for their in vitro activity against Giardia intestinalis (synonymous with Giardia lamblia), with some compounds showing higher potency than the standard drug metronidazole. researchgate.net Similarly, certain 2-amino-4-arylthiazole derivatives have demonstrated potent in vitro activity against Trichomonas vaginalis. researchgate.net

In the context of malaria, 2-aminothiazole derivatives have been investigated for their antiplasmodial activity. A series of compounds based on a 2-amino-4-(2-pyridyl) thiazole scaffold were tested against the chloroquine-sensitive NF54 strain of Plasmodium falciparum, with the antiplasmodial activity being influenced by hydrophobic electron-withdrawing groups on a phenyl ring substituent. nih.gov

Table 3: Antiprotozoal Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Protozoan | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Amino-4-(p-benzoyloxyphenyl)-oxazole | Giardia lamblia | 1.17 | researchgate.net |

| 2-Amino-4-(p-bromophenyl)-oxazole | Trichomonas vaginalis | 1.89 | researchgate.net |

| N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide (6e) | Giardia intestinalis | 0.39 | researchgate.net |

| N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide (6b) | Giardia intestinalis | 0.87 | researchgate.net |

Anticancer and Antiproliferative Activity in Cell-Based Assays

Beyond their antimicrobial and antiprotozoal effects, 2-aminothiazole derivatives have shown significant promise as anticancer agents, demonstrating antiproliferative activity against various human cancer cell lines.

Inhibition of Cancer Cell Lines (e.g., HT29, A549, MGC803, Huh7)

The cytotoxic effects of 2-aminothiazole derivatives have been evaluated against a panel of human cancer cell lines. For example, a series of 2,4-disubstituted thiazole amide derivatives were tested for their antiproliferative activities against A549 (lung carcinoma), HeLa (cervical cancer), HT29 (colon adenocarcinoma), and Karpas299 (anaplastic large-cell lymphoma) cells. Several of these compounds showed medium to good antiproliferative activity, with one derivative exhibiting a particularly potent inhibitory effect against HT29 cells with an IC50 value of 0.63 μM. nih.gov

Table 4: Anticancer Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2,4-Disubstituted thiazole amide (28) | HT29 | 0.63 | nih.gov |

| 2,4-Disubstituted thiazole amide (28) | A549 | 8.64 | nih.gov |

| Thiazole-amino acid hybrid (5a) | A549 | 8.02 | scielo.br |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | A549 | 0.16 | nih.gov |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | HepG2 | 0.13 | nih.gov |

Modulation of Cellular Pathways

Raf/MEK/ERK Pathway: The Raf/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. mdpi.com Its deregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. mdpi.com While the direct effects of this compound derivatives on this pathway are not extensively documented in publicly available research, the broader class of 2-aminothiazole derivatives has been investigated for its potential to modulate this cascade. The core 2-aminothiazole scaffold is a versatile template in the design of kinase inhibitors, including those targeting components of the Raf/MEK/ERK pathway. researchgate.net Research into dual inhibitors of the Raf/MEK/ERK and PI3K-PDK1-AKT pathways has been undertaken, although specific derivatives containing a 4-pentyl substitution were not highlighted. nih.gov Further investigation is required to determine the specific modulatory effects of this compound derivatives on the Raf/MEK/ERK pathway.

Glutaminase (B10826351) Inhibition: Cancer cells often exhibit metabolic reprogramming, with an increased dependence on glutamine. researchgate.net The enzyme glutaminase (GLS), which converts glutamine to glutamate, is a key player in this altered metabolism and represents a potential therapeutic target. researchgate.net The 2-aminothiazole nucleus has been identified as a promising scaffold for the development of glutaminase inhibitors. researchgate.net Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, aminothiazole derivatives have been explored for their ability to inhibit GLS. researchgate.net While specific studies on this compound are limited, research on a hit compound, C12, which contains the 2-amino-thiazole heteroaromatic nucleus, has paved the way for the development of new glutaminase inhibitors. researchgate.net Modifications of the substituents on the main rings of the C12 prototype have been investigated to improve specific GLS inhibition. researchgate.net

Enzyme Inhibition Studies

The 2-aminothiazole scaffold is a well-established template for the development of potent kinase inhibitors. nih.gov

Src family and Abl kinase: The 2-aminothiazole structure was pivotal in the discovery of Dasatinib, a potent inhibitor of Src family kinases and Abl kinase. nih.govmdpi.com Optimization of the 2-aminothiazole template led to the identification of pan-Src inhibitors with nanomolar to subnanomolar potencies in both biochemical and cellular assays. nih.gov While specific data for this compound is not available, the general class of 2-aminothiazole derivatives has demonstrated significant inhibitory activity against these kinases. nih.govnih.govresearchgate.net

mTOR and PI3Kα: The PI3K/AKT/mTOR signaling pathway is crucial for cell growth and survival, and its aberrant activation is common in cancer. nih.gov Consequently, the development of PI3K and mTOR inhibitors is a major focus in cancer research. nih.gov Novel derivatives based on the thiazole scaffold have been developed and evaluated for their efficacy in suppressing cancer cell proliferation by inhibiting the PI3K/AKT/mTOR pathway. nih.gov Some 2-aminothiazole derivatives have shown notable inhibitory properties against PI3K and mTORC1. nih.gov Specifically, certain 4′,5-bisthiazole variants of an (S)-proline-amide aminothiazoleurea derivative have been identified as highly effective and specific inhibitors of PI3Kα, with IC50 values ranging from 9–290 nM. nih.gov

Yck2: The yeast casein kinase 1 (CK1) family member, Yck2, has been identified as a molecular target for certain kinase inhibitors. mdpi.com While direct inhibition of Yck2 by this compound derivatives has not been reported, the broader family of thiazole derivatives has been explored for antifungal activity, with Yck2 being a potential target in this context. mdpi.com

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases. nih.govresearchgate.net The 2-aminothiazole scaffold has been successfully utilized to develop potent 5-LOX inhibitors. researchgate.net A series of 2-amino-4-aryl thiazole derivatives were synthesized and tested against the 5-LOX enzyme in vitro. rsc.org One of the lead compounds, a p-fluoro substituted 2-amino-4-aryl thiazole, exhibited an IC50 of approximately 10 μM. rsc.org Further studies on rationally designed conjugates of thiazole and thiourea (B124793) scaffolds have yielded even more potent inhibitors, with one compound exhibiting an IC50 of 0.9 ± 0.1 μM through a competitive, non-redox mechanism. researchgate.net Organosilicon-containing thiazole derivatives have also been evaluated for their 5-lipoxygenase inhibiting properties, with some compounds showing significant activity. nih.gov

Table 1: 5-LOX Inhibition by 2-Aminothiazole Derivatives

| Compound Class | Specific Derivative Example | IC50 (μM) | Mechanism of Action |

| 2-amino-4-aryl thiazole | p-fluoro substituted derivative | ~10 | Competitive |

| Thiazole-thiourea conjugate | Compound 2m | 0.9 ± 0.1 | Competitive (non-redox) |

| Thiazole-thiourea conjugate | Compound 3f | 1.4 ± 0.1 | Redox (non-competitive) |

This table presents a selection of data from the cited literature and is not exhaustive.

Antioxidant Activity

Several studies have investigated the antioxidant potential of 2-aminothiazole derivatives. niscpr.res.inresearchgate.netnih.gov These compounds have demonstrated the ability to act as free radical scavengers. The antioxidant activity of 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines has been analyzed using the DPPH radical scavenging assay, with some compounds possessing high radical scavenging activity. niscpr.res.in Similarly, a series of new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives showed significant scavenging effects against DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radicals. nih.gov Another study on 2-amino-4-phenyl-1,3-thiazole derivatives synthesized from hydroxyl-containing aldehydes found them to have high antioxidant activity in the inhibited oxidation of cumene. researchgate.net

Table 2: Antioxidant Activity of 2-Aminothiazole Derivatives

| Compound Class | Assay | Key Findings |

| 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines | DPPH radical scavenging | Compounds 6a and 6b showed higher radical scavenging activity. niscpr.res.in |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH, hydroxyl, nitric oxide, superoxide radical scavenging | Compounds 6a, 6c, and 6e showed significant scavenging effects. nih.gov |

| 2-amino-4-phenyl-1,3-thiazole derivatives | Inhibited oxidation of cumene | High antioxidant activity observed. researchgate.net |

This table summarizes findings from various studies on the antioxidant properties of different 2-aminothiazole derivatives.

Applications of 2 Amino 4 Pentylthiazole As a Chemical Intermediate in Advanced Synthesis

Role in the Synthesis of Complex Heterocyclic Systems

The 2-aminothiazole (B372263) framework is a privileged starting point for the synthesis of a multitude of complex heterocyclic systems. The nucleophilic amino group readily undergoes reactions such as acylation, alkylation, and condensation, while the thiazole (B1198619) ring itself can be further functionalized. This dual reactivity allows chemists to use 2-Amino-4-pentylthiazole and its analogues as precursors to build fused ring systems and multi-cyclic compounds. mdpi.comnih.gov

Research has demonstrated that 2-aminothiazole derivatives are instrumental in constructing various heterocycles through cyclization and multicomponent reactions. For instance, reactions involving the amino group can lead to the formation of fused pyrimidine rings, creating thiazolo[3,2-a]pyrimidine systems. These structures are of significant interest due to their diverse biological activities. Similarly, 2-aminothiazole derivatives have been used in reactions to produce complex structures incorporating pyran and pyridine (B92270) rings. mdpi.comnih.govscirp.org

One common synthetic strategy is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide, to produce the initial thiazole ring. Once formed, the 2-amino group can be used as a handle for further molecular elaboration. For example, it can be reacted with various carboxylic acids or their derivatives to form amide linkages, which can then be part of a larger, more complex heterocyclic structure. asianpubs.orgnih.gov This versatility makes 2-aminothiazoles, including the 4-pentyl derivative, crucial intermediates for accessing novel molecular architectures. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from 2-Aminothiazole Intermediates

| Starting Intermediate Scaffold | Reagents/Conditions | Resulting Complex System |

| 2-Amino-4-arylthiazole | Substituted Benzaldehydes, Thiourea (B124793) | Pyrimidine Scaffolds mdpi.comnih.gov |

| 2-Amino-4-phenylthiazole (B127512) | Ethyl Cyanoacetate, Benzaldehyde Derivatives | Pyran Derivatives scirp.org |

| 2-Amino-4-phenylthiazole | Malononitrile, Aldehydes | Pyridine Derivatives scirp.org |

| 2-Amino-4-phenylthiazole | Boc-dipeptides, DCC | Peptide-Thiazole Conjugates asianpubs.org |

Building Block in the Development of Diverse Chemical Libraries

In modern drug discovery and materials science, the generation of chemical libraries—large collections of structurally related compounds—is a key strategy for identifying molecules with desired properties. This compound serves as an excellent foundational building block for creating such libraries. enamine.net By systematically modifying the substituents at the 2-amino position and the 5-position of the thiazole ring, a vast number of unique analogues can be synthesized and screened for biological activity or material properties. researchgate.net

The synthesis of these libraries often employs combinatorial chemistry techniques, where the 2-aminothiazole core is reacted with a diverse set of reactants. For example, a library of amide derivatives can be generated by coupling the 2-amino group with a wide range of carboxylic acids. asianpubs.orgnih.gov Similarly, libraries of ureas and thioureas can be prepared by reacting the amino group with various isocyanates and isothiocyanates. mdpi.com

These libraries have been instrumental in identifying compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. mdpi.comnih.gov The structural diversity introduced allows for a systematic exploration of the structure-activity relationship (SAR), helping researchers to understand how different chemical modifications influence a molecule's function. The 4-pentyl group in this compound provides a lipophilic anchor, which can be a crucial feature for biological interactions, while modifications elsewhere on the scaffold allow for the fine-tuning of properties.

Table 2: Library Development Using the 2-Aminothiazole Scaffold

| Core Scaffold | Reaction Type | Diverse Inputs | Resulting Library Class |

| 2-Aminothiazole | Amide Coupling | Collection of Carboxylic Acids | N-Acyl-2-aminothiazoles nih.gov |

| 2-Aminothiazole | Urea Formation | Collection of Isocyanates | N-Thiazolyl Ureas mdpi.com |

| 2-Aminothiazole | Thiourea Formation | Collection of Isothiocyanates | N-Thiazolyl Thioureas nih.gov |

| 2-Aminothiazole | Heterocyclization | Various Dicarbonyls/Active Methylene (B1212753) Compounds | Fused Heterocyclic Systems scirp.org |

Intermediate for Specialized Agrochemicals and Dyes

Beyond pharmaceuticals, the 2-aminothiazole scaffold is a valuable intermediate in the production of specialized chemicals, including agrochemicals and dyes. rlxinbao.comclentchem.com In the agrochemical sector, the inherent biological activity of many thiazole derivatives makes them suitable precursors for fungicides and other biocides. researchgate.net The specific structure of this compound can be modified to develop active ingredients that target specific agricultural pests or pathogens.

In the dye industry, 2-aminothiazole and its derivatives are used as intermediates for the synthesis of various colorants. rlxinbao.comclentchem.com The thiazole ring is a component of certain chromophores (the part of a molecule responsible for its color). The amino group provides a point of attachment for diazo coupling reactions, a common method for producing azo dyes. By diazotizing the amino group and coupling it with other aromatic compounds, a wide range of colors can be achieved. The nature of the substituent at the 4-position, such as the pentyl group, can influence the solubility and lightfastness of the final dye product.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The classical Hantzsch synthesis, involving the condensation of α-haloketones with thiourea (B124793), remains a primary method for producing 2-aminothiazole (B372263) derivatives. chemicalbook.comresearchgate.net However, future research must prioritize the development of more efficient and environmentally benign synthetic routes for 2-Amino-4-pentylthiazole. Green chemistry approaches are at the forefront of this endeavor.

Key sustainable methodologies that could be adapted for this compound include:

Microwave-Assisted Synthesis: This technique has been shown to optimize time and energy consumption while yielding high-purity 2-aminothiazole derivatives in better yields compared to conventional heating. asianpubs.orgresearchgate.neteurobooks.sk

Use of Natural Catalysts: An innovative approach involves using aqueous extracts from waste materials, such as neem leaves, as a reaction medium. This method aligns with green chemistry principles by avoiding hazardous solvents and catalysts, and has been successfully used for synthesizing other 2-aminothiazole derivatives at room temperature with high yields (90-96%). tandfonline.com

Solvent-Free Conditions: The reaction of acetyl compounds with thiourea and iodine as a catalyst can be performed under solvent-free conditions, further reducing the environmental impact of the synthesis. researchgate.net

These modern strategies offer the potential to produce this compound and its analogs with greater efficiency and a significantly reduced environmental footprint, a critical consideration for sustainable chemical manufacturing.

Advanced SAR Studies Incorporating AI and Machine Learning for Rational Design

Understanding the Structure-Activity Relationship (SAR) is fundamental to optimizing a lead compound. For this compound, future research will benefit immensely from the integration of artificial intelligence (AI) and machine learning (ML) into traditional SAR studies. These computational tools can analyze vast datasets to identify subtle correlations between molecular features and biological activity, guiding the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful in silico technique that has been successfully applied to various 2-aminothiazole derivatives to predict their biological activities. researchgate.net Future studies on this compound could employ several ML-based QSAR approaches:

| Machine Learning Model | Application to Aminothiazoles | Performance Metrics Example (from literature) | Reference |

| Multiple Linear Regression (MLR) | Predicting anti-prion activity. | Correlation Coefficient (r) = 0.9073 | nih.gov |

| Artificial Neural Network (ANN) | Modeling anti-prion activity. | Correlation Coefficient (r) = 0.9023 | nih.gov |

| Support Vector Machine (SVM) | Highest accuracy prediction of anti-prion activity. | Correlation Coefficient (r) = 0.9471 | nih.gov |

| Partial Least Squares (PLS) | Investigating aurora kinase inhibition for anticancer activity. | R² = 0.8902, Q² = 0.7875 | acs.orgnih.gov |

By applying these models, researchers can predict the activity of novel, unsynthesized this compound derivatives. For instance, QSAR studies on other aminothiazoles have revealed that factors like molecular asymmetry and the frequency of nitrogen atoms at specific topological distances are crucial for potency. nih.gov Such insights would allow for the targeted modification of the pentyl group, the amino group, or the thiazole (B1198619) core of this compound to enhance a desired biological effect, streamlining the drug discovery process and reducing reliance on costly and time-consuming synthesis of large compound libraries. acs.org

Investigation of Specific Molecular Targets and Mechanisms of Action for Biological Activities

The 2-aminothiazole scaffold is known to interact with a wide array of biological targets, conferring activities ranging from anticancer and anti-inflammatory to antimicrobial. nih.govkuey.net A critical future direction for this compound is the identification of its specific molecular targets and the elucidation of its mechanism of action. Based on studies of related compounds, several potential target classes warrant investigation.

Potential Molecular Targets for this compound:

| Target Class | Specific Enzyme/Protein | Therapeutic Area | Observed in Analogs |

| Kinases | Aurora Kinase | Cancer | 2-amino thiazole derivatives |

| Itk (Interleukin-2-inducible T-cell kinase) | Inflammation/Allergy | 2-amino-5-(thioaryl)thiazoles | |

| Hec1/Nek2 | Cancer | Acylated 4-aryl-2-aminothiazoles | |

| Other Enzymes | 5-Lipoxygenase (5-LOX) | Inflammation/Asthma | 2-amino-4-aryl thiazoles |

| Carbonic Anhydrase CA-II | Multiple | Morpholine derived thiazoles | |

| Fungal Lanosterol 14α-demethylase | Fungal Infections | Imidazole-thiazole derivatives | |

| Microbial Targets | DNA Gyrase | Bacterial Infections | Thiazole-based derivatives |

Initial screening of this compound against a panel of such targets, including various kinases, oxidoreductases, and microbial enzymes, would be a crucial first step. researchgate.netrsc.orgmdpi.com Subsequent molecular docking studies could then be used to predict the binding modes of this compound within the active sites of identified targets. For example, docking studies of other thiazole derivatives have suggested a competitive inhibition mechanism for the 5-LOX enzyme and have helped rationalize the inhibitory potency against VEGFR-2. rsc.orgmdpi.com Uncovering the specific molecular interactions will be essential for optimizing the compound's structure to improve efficacy and selectivity.

Development of Prodrug Strategies and Targeted Delivery Systems (In Vitro Context)

To overcome potential limitations in physicochemical properties, such as poor solubility or membrane permeability, future research could explore the development of prodrugs of this compound. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.

The primary amino group at the C2 position of the thiazole ring is an ideal handle for chemical modification. researchgate.net In an in vitro context, several prodrug strategies could be investigated:

Amide Linkages: Coupling the amino group with various amino acids or small peptides. This can alter solubility and potentially hijack amino acid transporters for improved cellular uptake. ijper.org

Schiff Base Formation: Reaction of the amino group with aldehydes to form imines (Schiff bases), which can be designed to be hydrolytically labile, releasing the parent amine under specific pH conditions. chemicalbook.com

Valine Prodrugs: The use of valine to create a prodrug has been shown to enhance the cytotoxicity of other thiazole-based tubulin inhibitors in cancer cell lines. nih.gov

These modifications, synthesized and evaluated in cell-based assays, could provide a basis for designing targeted delivery systems. For instance, conjugating this compound to a promoiety that is a substrate for enzymes overexpressed in a specific cell type (e.g., cancer cells) could lead to targeted drug release, a key strategy for enhancing efficacy while minimizing off-target effects.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The most accelerated path for advancing the study of this compound lies in a tightly integrated, interdisciplinary research program that combines computational design with experimental validation. jddhs.com This synergistic workflow allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results refine the computational models.

A potential integrated workflow could proceed as follows:

In Silico Screening & Design: Use existing QSAR models and molecular docking to screen virtual libraries of this compound analogs against known protein targets. excli.denih.gov Design a small, focused set of novel derivatives with predicted high activity and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov

Sustainable Synthesis: Synthesize the designed compounds using efficient and green chemistry methodologies as outlined in Section 8.1.

In Vitro Validation: Experimentally test the synthesized compounds for their biological activity against the intended targets and in relevant cell-based assays.

Model Refinement: Feed the experimental results back into the AI/ML models to improve their predictive accuracy.

Structural Biology & MD Simulation: For the most promising compounds, use techniques like X-ray crystallography to determine the co-crystal structure with the target protein. Perform molecular dynamics (MD) simulations to understand the stability of the protein-ligand complex and key binding interactions over time. nih.gov

This iterative cycle of computational prediction and experimental validation has become a cornerstone of modern drug discovery, enabling a more rational, cost-effective, and efficient pathway from a lead compound to a potential therapeutic candidate. researchgate.net Applying this integrated approach will be crucial to unlocking the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Amino-4-pentylthiazole, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, a 65% yield was achieved for a structurally similar thiazole derivative after 18 hours of reflux, followed by crystallization with water-ethanol . Optimization may involve adjusting solvent ratios, reaction time, or catalyst selection. Purity can be monitored via HPLC (e.g., compounds with 98% purity achieved using tR = 8–12 minutes) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on known thiazole derivatives (e.g., aromatic protons at δ 7.2–8.1 ppm, NH2 signals at δ 5.5–6.0 ppm) .

- ESI-MS : Verify molecular weight (e.g., m/z 221.236 for a related compound) .

- HPLC : Ensure purity (>95%) with retention time consistency .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What strategies enable functionalization of this compound for enhanced bioactivity?

- Methodological Answer :

- Hydrazonoyl Chloride Reactions : React with hydrazonoyl chlorides under basic conditions to form thiadiazole derivatives, as demonstrated for related thiazoles .

- Peptidomimetic Analogues : Couple with amino acid derivatives via carbodiimide-mediated amidation, achieving >95% coupling efficiency .

Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?

- Methodological Answer :

- Dose-Response Curves : Validate activity using standardized assays (e.g., MIC values for antifungal activity) .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance activity) .

- Reproducibility Checks : Replicate experiments across multiple labs to control for batch variability .

Q. What advanced analytical methods improve purity assessment of this compound derivatives?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error .

- X-ray Crystallography : Resolve stereochemical ambiguities for crystalline derivatives .

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions, which may affect bioassay results .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., cytochrome P450 enzymes) .

- DFT Calculations : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What frameworks are recommended for conducting systematic reviews on thiazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |